![molecular formula C10H8Cl8 B13842010 (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[221]heptane is a highly chlorinated organic compound It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane typically involves multiple steps of chlorination and cyclization. The starting material is often a simpler bicyclic compound, which undergoes successive chlorination reactions under controlled conditions. The reaction conditions usually involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron(III) chloride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while reduction typically produces less chlorinated bicyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane is used as a precursor for synthesizing other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential use as a pharmacophore in drug design. Its rigid structure and multiple reactive sites allow for the development of novel therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including advanced materials and polymers. Its high chlorine content makes it useful in applications requiring flame retardancy and chemical resistance.
Mecanismo De Acción
The mechanism of action of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved often include nucleophilic attack on the chlorinated carbons, leading to the formation of new chemical bonds and the release of chloride ions.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclopentadiene: Another highly chlorinated compound with a different ring structure.
Hexachlorobenzene: A chlorinated aromatic compound with similar reactivity but different structural properties.
Uniqueness
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of multiple chloromethyl groups. This combination imparts distinct chemical properties, such as increased rigidity and reactivity, which are not found in simpler chlorinated compounds.
Propiedades
Fórmula molecular |
C10H8Cl8 |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2/t5-,6?,8-,9+/m1/s1 |
Clave InChI |
OEJNXTAZZBRGDN-CLNIBBBBSA-N |
SMILES isomérico |
C=C1[C@]2([C@@H](C([C@](C1(CCl)CCl)(C2(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


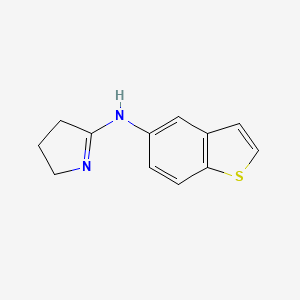

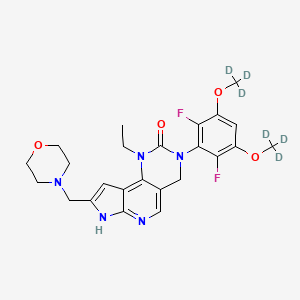

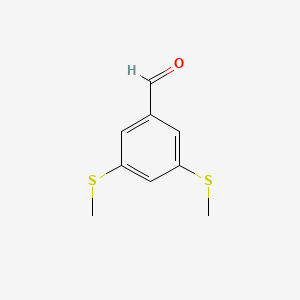
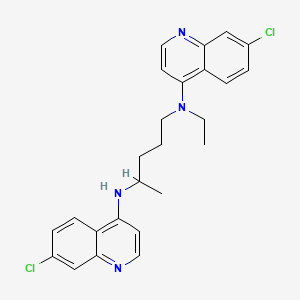
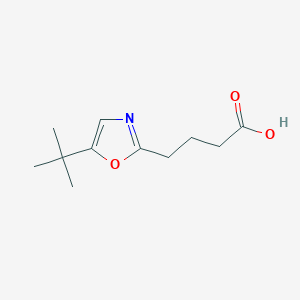
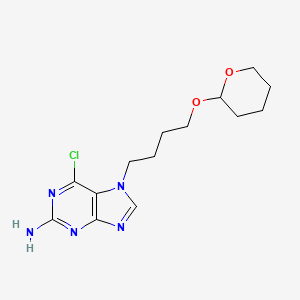

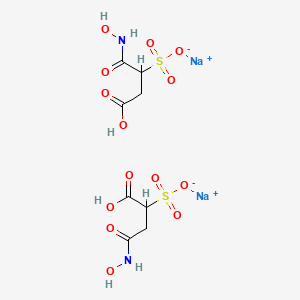
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)

